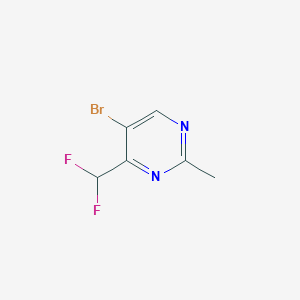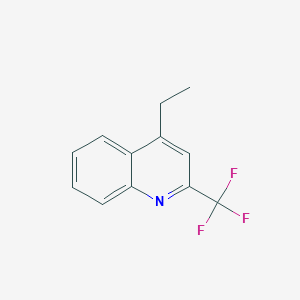
1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system with a hydroxyethyl substituent and an ethanone group
Méthodes De Préparation
The synthesis of 1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyethylamine with 3,4-dihydroquinoline-1(2H)-one under acidic conditions to form the desired product. The reaction typically requires a catalyst such as methanesulfonic acid and is carried out under reflux conditions in a suitable solvent like methanol .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are essential to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid derivative, while reduction of the ethanone group results in the formation of an alcohol.
Applications De Recherche Scientifique
1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Studies: The compound is used as a probe to study the biological activity of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a building block in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets in biological systems. The hydroxyethyl group and quinoline ring system allow the compound to bind to enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparaison Avec Des Composés Similaires
1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone can be compared with other quinoline derivatives, such as:
2-(3-Bromophenyl)-6-[(2-Hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione: This compound also contains a hydroxyethyl group and a quinoline-like structure but differs in its substitution pattern and overall structure.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different functional groups, leading to variations in their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88343-21-9 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
1-[6-(2-hydroxyethyl)-3,4-dihydro-2H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C13H17NO2/c1-10(16)14-7-2-3-12-9-11(6-8-15)4-5-13(12)14/h4-5,9,15H,2-3,6-8H2,1H3 |
Clé InChI |
VEGVTUMHUAXOBG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCC2=C1C=CC(=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


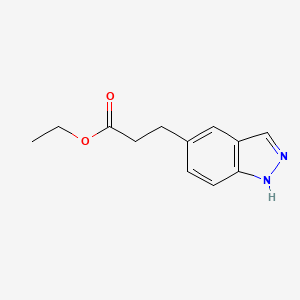

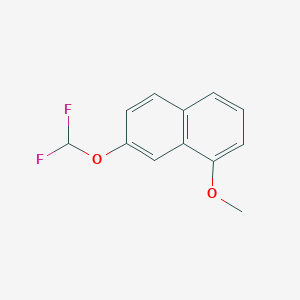
![6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11883183.png)

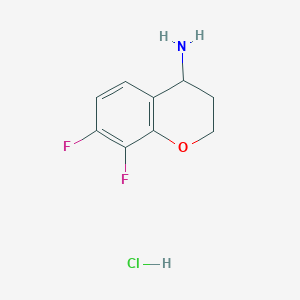

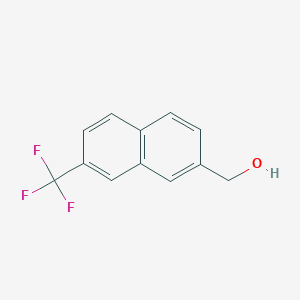



![[1-(CyclohexYl-Methyl)-1,4-Diazepan-6-Yl]Methanol](/img/structure/B11883218.png)
